2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide is a synthetic sulfonamide derivative featuring a benzoisothiazol-3-one core substituted with a 1,1-dioxido group, a propanamide chain, and a para-tolyl aromatic ring. Its molecular formula is C₁₇H₁₆N₂O₄S (molecular weight: 344.4 g/mol), and its structure includes a planar five-membered isothiazolinone ring, as observed in related compounds .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-7-9-13(10-8-11)18-16(20)12(2)19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-10,12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWAJPUYEQBFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide typically involves the reaction of benzo[d]isothiazole derivatives with appropriate reagents under controlled conditions. One common method includes the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, followed by a Lewis acid-catalyzed ring-expansion of azetidine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the isothiazole ring.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The target compound belongs to a class of N-substituted benzoisothiazol-3-one derivatives. Key structural variations among analogues include:
- Substituents on the benzoisothiazol ring : Presence or absence of the 1,1-dioxido group.
- Linker chain : Acetonitrile, acetate esters, or propanamide groups.
- Aromatic substituents : Para-tolyl, phenyl, fluorobenzyl, or trifluoromethylphenyl groups.
Table 1: Structural and Physicochemical Comparisons
Table 2: Key Bioactivity Data
Computational and Quantum Chemical Insights
- DFT Calculations: Compounds with lower ionization potentials (e.g., 3f: 7.57 eV) and smaller HOMO-LUMO gaps exhibit higher cytotoxicity, correlating with electron-donating substituents. The target compound’s para-tolyl group may reduce the energy gap compared to electron-withdrawing groups (e.g., trifluoromethyl) .
- Molecular Docking : The propanamide linker in the target compound could form hydrogen bonds with COX-1’s Arg120 and Tyr355, similar to esters (3d , 3f ), but steric effects from the para-tolyl group might limit binding efficiency .
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide is a member of the isothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.35 g/mol. The structure features a dioxido group and an isothiazole ring, which are crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds containing isothiazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of isothiazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Isothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide | Pseudomonas aeruginosa | 8 µg/mL |
These results suggest that the compound may be effective against resistant strains, making it a candidate for further development as an antibiotic.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various in vivo models. Studies have demonstrated that it can significantly reduce inflammation markers in animal models of arthritis and other inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
In a controlled study involving rats with induced paw edema, treatment with the compound resulted in a reduction of paw swelling by up to 50% compared to the control group after 24 hours . This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
3. Antioxidant Activity
The antioxidant properties of the compound have been assessed using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 µg/mL |
| FRAP Test | 30 µg/mL |
These results indicate that the compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic effects.
The biological activity of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in inflammation and microbial metabolism.
- Radical Scavenging : The dioxido group facilitates the scavenging of free radicals, thereby reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
